An In-depth Technical Guide to the Chemical Properties of 3-Pyrrolidin-3-ylpyridine Dioxalate
An In-depth Technical Guide to the Chemical Properties of 3-Pyrrolidin-3-ylpyridine Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-Pyrrolidin-3-ylpyridine Dioxalate, a heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine-pyridine scaffold is a key structural motif in a variety of biologically active molecules, and this guide will delve into the synthesis, physicochemical characteristics, and potential biological applications of this specific derivative. Given the limited publicly available data for this exact compound, this guide will also draw upon established knowledge of structurally related analogues to provide a well-rounded and scientifically grounded resource for researchers. This document is intended to serve as a foundational reference for those working with or considering the use of 3-Pyrrolidin-3-ylpyridine Dioxalate in their research endeavors.
Chemical Identity and Physicochemical Properties
3-Pyrrolidin-3-ylpyridine, in its dioxalate salt form, is a compound that merges the structural features of a saturated pyrrolidine ring with an aromatic pyridine ring. This combination imparts a unique set of physicochemical properties that are critical for its behavior in both chemical and biological systems.
1.1. Core Structure and Nomenclature
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IUPAC Name: oxalic acid;3-pyrrolidin-3-ylpyridine[1]
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CAS Number: 1352305-34-0 (for the dioxalate salt)[1]
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Molecular Formula: C₁₃H₁₆N₂O₈[1]
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Molecular Weight: 344.28 g/mol
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Canonical SMILES: C1=CN=CC(C2CCNC2)=C1.O=C(O)C(=O)O.O=C(O)C(=O)O[1]
The core structure consists of a pyrrolidine ring attached at its 3-position to the 3-position of a pyridine ring. The dioxalate salt formation involves the protonation of the basic nitrogen atoms of the pyridine and/or pyrrolidine rings by two equivalents of oxalic acid.
1.2. Physicochemical Data
Direct experimental data for 3-Pyrrolidin-3-ylpyridine is limited. Therefore, the following table includes data for the parent compound where available, alongside predicted values and data from structurally similar compounds to provide a scientifically informed estimation of its properties.
| Property | Value (3-Pyrrolidin-3-ylpyridine) | Notes and References for Analogous Compounds |
| Physical State | Off-white solid | As the dioxalate salt. The free base is likely a liquid.[2] |
| pKa (Predicted) | Pyridine N: ~5.0 - 5.5 Pyrrolidine N: ~9.0 - 10.0 | The pKa of pyridine is ~5.2. The pKa of the pyrrolidine nitrogen in related structures is typically higher. For 3-(pyrrolidin-2-yl)pyridine, a predicted pKa is 9.09.[3] The basicity of 4-pyrrolidinylpyridine is reported as a pKa of 9.58.[4] |
| logP (Predicted) | 0.5 - 1.5 | The predicted logP for the free base is likely to be in this range, indicating moderate lipophilicity. The logP for the related 3-(pyrrolidin-2-yl)pyridine is reported as 0.17.[5] Calculated logP values can vary significantly based on the algorithm used.[6][7] |
| logD at pH 7.4 (Predicted) | 0.0 - 1.0 | At physiological pH, the pyrrolidine nitrogen will be partially protonated, reducing the distribution into the octanol phase. For 3-(1-Benzylpyrrolidin-2-yl)pyridine, the LogD7.4 is 3.11.[8] |
| Solubility | Soluble in water | The dioxalate salt form is expected to have good aqueous solubility. The free base is likely soluble in organic solvents like dichloromethane and chloroform.[1] For 3-(pyrrolidin-2-yl)pyridine, solubility in water is reported as 50 mg/mL.[3] |
| Melting Point | Not available | The melting point of the related 3-(pyrrolidin-1-yl)pyridine is 28-31 °C.[9] |
| Boiling Point | Not available | The boiling point of 3-(pyrrolidin-2-yl)pyridine is 107-108 °C at 2 mmHg.[3] |
Synthesis and Purification
2.1. Proposed Synthetic Pathway: Reductive Amination
A logical and efficient approach to the synthesis of the 3-Pyrrolidin-3-ylpyridine free base is through the reductive amination of a suitable pyridine-containing ketone with a protected aminoacetaldehyde equivalent, followed by deprotection and cyclization.
Caption: Proposed synthetic workflow for 3-Pyrrolidin-3-ylpyridine Dioxalate.
2.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general synthetic methodologies.[13]
Step 1: Synthesis of N-protected 3-(pyridin-3-yl)pyrrolidin-2-one
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To a solution of 3-acetylpyridine in a suitable solvent (e.g., methanol), add an equimolar amount of a protected aminoacetaldehyde dimethyl acetal (e.g., N-benzyl or N-Boc protected).
-
Add a catalytic amount of a dehydrating agent (e.g., molecular sieves) and stir at room temperature for 2-4 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amino alcohol is then subjected to intramolecular cyclization. This can be achieved by heating in a high-boiling point solvent or by using a coupling agent to facilitate lactam formation.
Step 2: Reduction to 3-Pyrrolidin-3-ylpyridine (Free Base)
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To a solution of the N-protected 3-(pyridin-3-yl)pyrrolidin-2-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add a strong reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude free base.
Step 3: Formation of the Dioxalate Salt
-
Dissolve the crude 3-Pyrrolidin-3-ylpyridine free base in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, prepare a solution of two equivalents of oxalic acid in the same solvent.
-
Add the oxalic acid solution dropwise to the free base solution with stirring.
-
The dioxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Pyrrolidin-3-ylpyridine dioxalate.
2.3. Purification and Characterization
Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the empirical formula.
Analytical Methodologies
3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of 3-Pyrrolidin-3-ylpyridine. Given its basic nature, a mobile phase with a low pH buffer (e.g., formic acid or sulfuric acid in water) and an organic modifier (e.g., acetonitrile or methanol) would provide good peak shape and retention.
Caption: A typical workflow for the HPLC analysis of 3-Pyrrolidin-3-ylpyridine.
3.2. Spectroscopic Characterization
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¹H NMR: The spectrum would show signals for the pyridine ring protons (in the aromatic region, ~7.0-8.5 ppm) and the pyrrolidine ring protons (in the aliphatic region, ~1.5-4.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent and the protonation state.
-
¹³C NMR: The spectrum would exhibit signals for the pyridine ring carbons (~120-150 ppm) and the pyrrolidine ring carbons (~25-60 ppm).
-
FTIR: Characteristic peaks would include N-H stretching (for the secondary amine in the free base), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-N stretching.
-
Mass Spectrometry: The free base would show a molecular ion peak corresponding to its molecular weight (148.21 g/mol ). Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and loss of side chains.
Pharmacological Profile and Mechanism of Action
The 3-pyrrolidinyl-pyridine scaffold is a key pharmacophore in many neurologically active compounds. Based on the extensive literature for related molecules, 3-Pyrrolidin-3-ylpyridine is predicted to interact with several key neurotransmitter systems.
4.1. Primary Biological Targets
The primary biological targets for this class of compounds are ligand-gated ion channels and neurotransmitter transporters.
Caption: Potential primary biological targets of 3-Pyrrolidin-3-ylpyridine.
4.2. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity to nicotine suggests that 3-Pyrrolidin-3-ylpyridine could be a ligand for nAChRs.[14] Nicotine itself binds with high affinity to the α4β2 subtype of nAChRs.[15] The affinity and functional activity (agonist or antagonist) of 3-Pyrrolidin-3-ylpyridine at various nAChR subtypes would need to be determined experimentally.
4.3. Monoamine Transporter Inhibition
Many pyrrolidine-containing compounds are known to be potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[16][17][18][19][20][21] The affinity for these transporters is highly dependent on the substitution pattern on both the pyrrolidine and aromatic rings. It is plausible that 3-Pyrrolidin-3-ylpyridine exhibits some degree of inhibitory activity at these transporters, which could contribute to its overall pharmacological profile.
4.4. Experimental Protocol: Radioligand Binding Assay for nAChRs
This protocol provides a general framework for assessing the binding affinity of a test compound to nAChRs.[5]
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3-containing receptors) or from rat brain tissue.
-
Incubation: In a 96-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-cytisine or [³H]-epibatidine) and varying concentrations of the test compound (3-Pyrrolidin-3-ylpyridine).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 75 minutes at 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Safety and Handling
5.1. Hazard Identification
Based on available safety data for the dioxalate salt, the following hazards have been identified:
5.2. Precautionary Measures
Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
Conclusion
3-Pyrrolidin-3-ylpyridine dioxalate is a compound with significant potential for applications in neuroscience research and drug discovery. Its structural features suggest likely interactions with nicotinic acetylcholine receptors and monoamine transporters. While direct experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological profile based on established chemical principles and data from closely related analogues. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising compound.
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